

2,2-Dibromoethanol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dibromoethanol**

Cat. No.: **B6596888**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromoethanol is a bifunctional organobromine compound poised as a valuable and versatile precursor in organic synthesis. Its unique structure, featuring a primary alcohol and a gem-dibrominated carbon, offers a gateway to a diverse array of functional group transformations. This technical guide provides a comprehensive overview of the synthetic utility of **2,2-dibromoethanol**, detailing its conversion into key intermediates such as 2,2-dibromoacetaldehyde and bromoacetaldehyde. We present detailed experimental protocols, quantitative data, and mechanistic insights for its application in oxidation, elimination, and subsequent olefination reactions, including the Corey-Fuchs and Wittig reactions. This document aims to serve as a critical resource for researchers in drug discovery and development, enabling the strategic incorporation of this precursor into the synthesis of complex molecular architectures.

Introduction

The strategic introduction of bromine atoms into organic molecules provides a powerful tool for synthetic chemists, enabling a wide range of subsequent transformations. **2,2-Dibromoethanol**, with its gem-dibromo moiety and a primary alcohol, represents a readily available and highly reactive building block. The presence of two bromine atoms on the same carbon atom significantly influences its reactivity, making it susceptible to both oxidation and elimination reactions under controlled conditions. This guide explores the synthetic potential of

2,2-dibromoethanol as a precursor to valuable intermediates and its subsequent elaboration into more complex structures, which are often sought after in medicinal chemistry and materials science.

Physicochemical Properties of 2,2-Dibromoethanol

A thorough understanding of the physical and chemical properties of **2,2-dibromoethanol** is essential for its safe handling and effective use in synthesis. The following table summarizes its key properties.

Property	Value	Reference(s)
CAS Number	83206-47-7	[1]
Molecular Formula	C ₂ H ₄ Br ₂ O	[1]
Molecular Weight	203.86 g/mol	[1]
IUPAC Name	2,2-dibromoethanol	[1]
Appearance	Not specified; likely a liquid or low-melting solid	
Boiling Point	Not readily available	
Density	Not readily available	
Solubility	Expected to be soluble in common organic solvents	

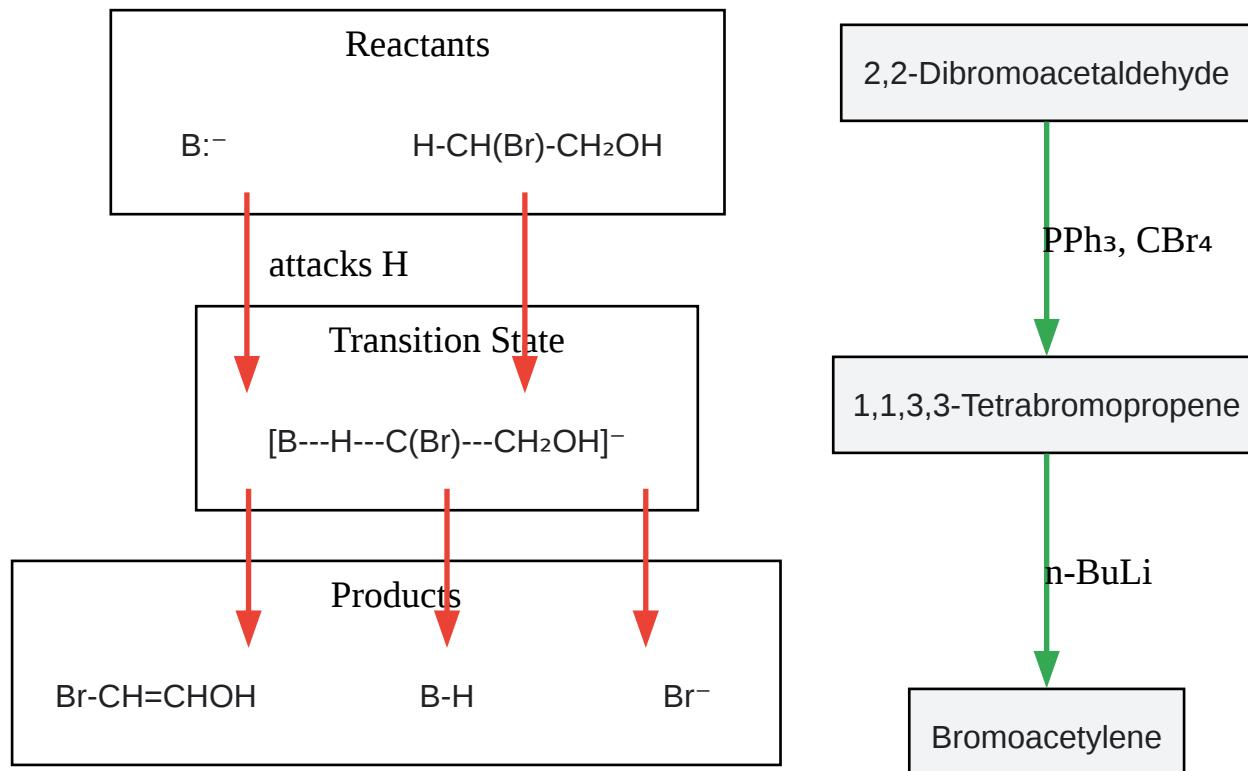
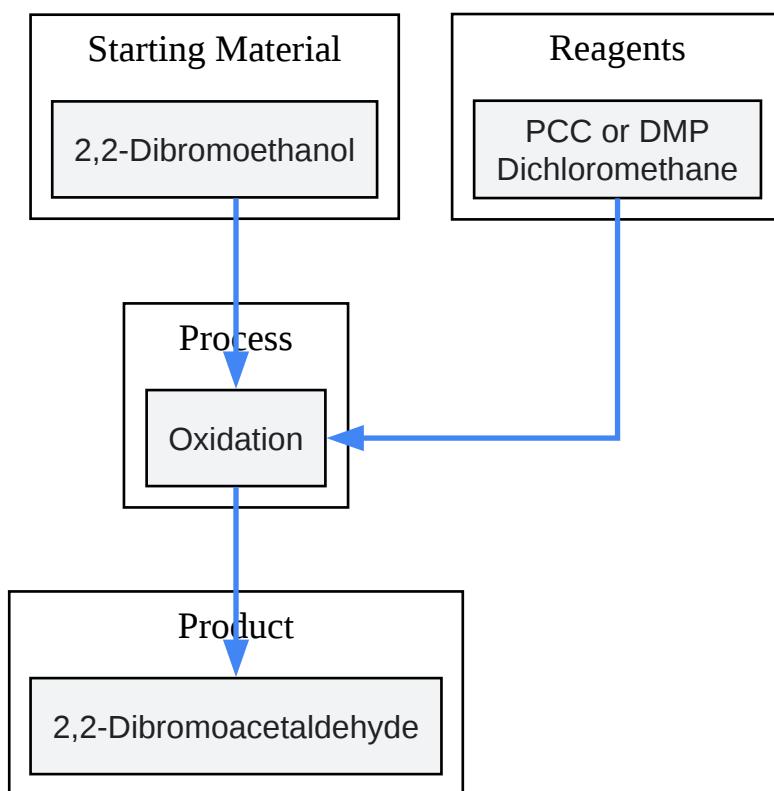
Synthetic Transformations of 2,2-Dibromoethanol

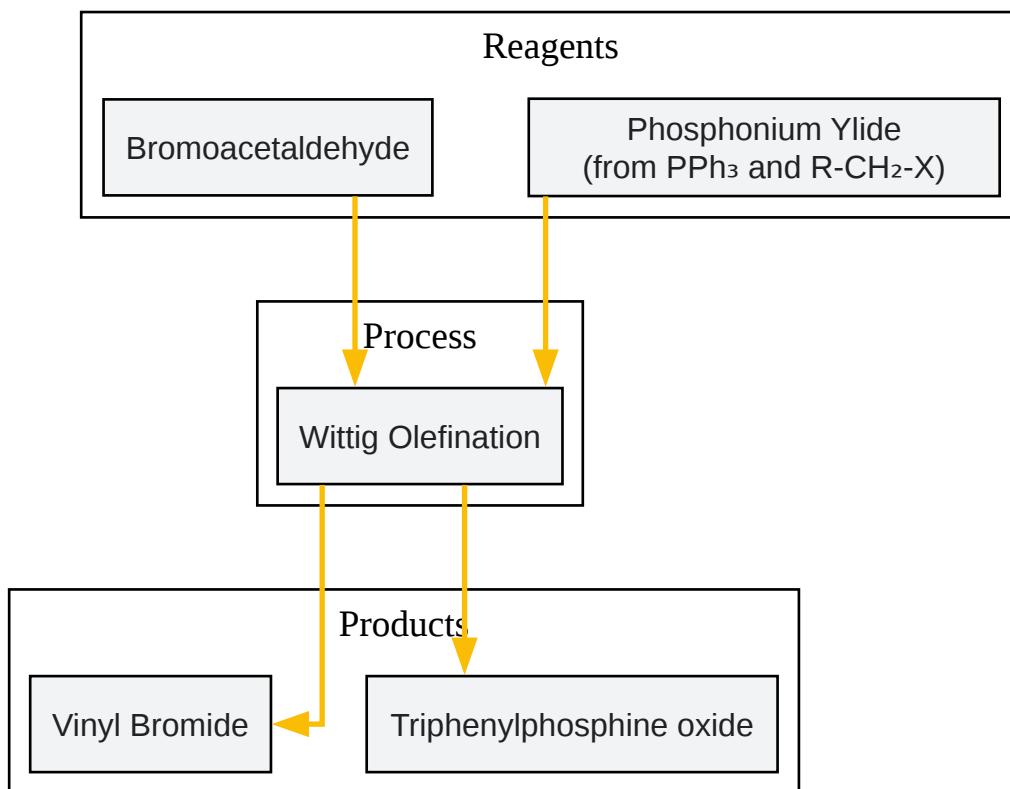
2,2-Dibromoethanol can be strategically employed as a starting material for the synthesis of several key building blocks. This section details the primary transformations: oxidation to 2,2-dibromoacetaldehyde and dehydrobromination to bromoacetaldehyde.

Oxidation to 2,2-Dibromoacetaldehyde

The oxidation of the primary alcohol in **2,2-dibromoethanol** provides access to the highly reactive 2,2-dibromoacetaldehyde. This gem-dibromoaldehyde is a valuable intermediate for

subsequent carbon-carbon bond-forming reactions. While specific literature on the oxidation of **2,2-dibromoethanol** is scarce, a plausible experimental protocol can be adapted from standard oxidation procedures for primary alcohols.



Experimental Protocol: Oxidation of **2,2-Dibromoethanol**


- Reagents and Equipment:
 - **2,2-Dibromoethanol**
 - Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
 - Anhydrous dichloromethane (DCM)
 - Silica gel
 - Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
- Procedure:
 - To a stirred solution of **2,2-dibromoethanol** (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or iodine byproducts.
 - Concentrate the filtrate under reduced pressure to afford crude 2,2-dibromoacetaldehyde.
 - Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical)

Oxidizing Agent	Equivalents	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
PCC	1.5	DCM	25	2-4	~70-85
DMP	1.2	DCM	25	1-2	~80-95

Diagram: Oxidation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol, 2,2-dibromo- | $\text{C}_2\text{H}_4\text{Br}_2\text{O}$ | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,2-Dibromoethanol: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6596888#2-2-dibromoethanol-as-a-precursor-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com